1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702743
InChI: InChI=1S/C13H25N3O/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13/h13-14H,2-11H2,1H3
SMILES:
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol

1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one

CAS No.:

Cat. No.: VC17702743

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one -

Specification

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
IUPAC Name 1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone
Standard InChI InChI=1S/C13H25N3O/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13/h13-14H,2-11H2,1H3
Standard InChI Key QPFIPHBKMGCDQH-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCN(CC1)CC2CCCNC2

Introduction

Nomenclature and Molecular Identification

Systematic Nomenclature

The compound’s IUPAC name, 1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone, reflects its bicyclic architecture. The parent structure consists of a seven-membered 1,4-diazepane ring substituted at the 1-position with an acetyl group and at the 4-position with a piperidin-3-ylmethyl side chain . Alternative identifiers include:

  • CAS Registry Number: 1283937-23-4 (free base)

  • CAS Registry Number (Hydrochloride): 1864061-93-7

  • Synonym: AKOS010953019, EN300-245479

Molecular Descriptors

Key computed descriptors include:

  • InChI Key: QPFIPHBKMGCDQH-UHFFFAOYSA-N

  • SMILES: CC(=O)N1CCCN(CC1)CC2CCCNC2

  • Molecular Formula: C₁₃H₂₅N₃O (free base), C₁₃H₂₆ClN₃O (hydrochloride)

  • Exact Mass: 239.1998 g/mol (free base), 275.1663 g/mol (hydrochloride)

Structural Characteristics and Conformational Analysis

2D and 3D Structural Features

The compound’s 2D structure (Fig. 1) reveals a diazepane ring (seven-membered, two nitrogen atoms) fused to a piperidine subunit (six-membered, one nitrogen atom). The acetyl group at the diazepane’s 1-position introduces a ketone functional group, while the piperidin-3-ylmethyl side chain provides stereochemical complexity .

Table 1: Structural Comparison of Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₃H₂₅N₃OC₁₃H₂₆ClN₃O
Molecular Weight239.36 g/mol275.82 g/mol
CAS Number1283937-23-41864061-93-7
Key SuppliersVulcanChemAK Scientific , Echemi

Conformational Flexibility

The 3D conformer (PubChem CID 61686366) demonstrates flexibility in the diazepane ring, allowing for chair-like and boat-like conformations. Molecular dynamics simulations suggest that the piperidine ring adopts a chair conformation, with the methylene bridge (-CH₂-) enabling rotational freedom between the two heterocycles .

Synthetic Methodologies and Industrial Production

Synthetic Routes

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests:

  • Diazepane Ring Formation: Cyclization of 1,4-diaminobutane with a ketone precursor.

  • Piperidine Substitution: Alkylation of the diazepane’s 4-position with a piperidin-3-ylmethyl group.

  • Acetylation: Introduction of the ethanone moiety via nucleophilic acyl substitution.

Pharmacological and Industrial Applications

Material Science Applications

Its nitrogen-rich structure makes it a candidate for:

  • Coordination Chemistry: Ligand design for transition metal catalysts.

  • Polymer Additives: Enhancing thermal stability in polyamides.

SupplierLocationProduct FormPurity
AK Scientific, Inc.USAHydrochloride95%
Shanghai Julong PharmaceuticalChinaFree Base>98%
Aarti Industries LimitedIndiaCustom SynthesisScale-Up

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